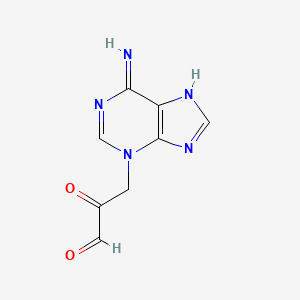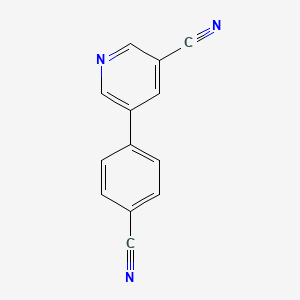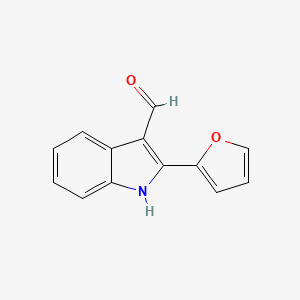
Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate: is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with a hydroxyphenyl group and a carboxylate ester. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate typically involves the esterification of 1-(3-hydroxyphenyl)cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Aromatic compounds with various substituents.
Applications De Recherche Scientifique
Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including drug development and testing, often involves this compound.
Mécanisme D'action
The mechanism of action of Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, affecting the compound’s overall behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
- Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
- Methyl 3-(benzyloxy)cyclobutanecarboxylate
- Cyclobutanecarboxylic acid derivatives
Comparison: Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1257398-12-1 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 1-(3-hydroxyphenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8,13H,3,6-7H2,1H3 |
Clé InChI |
UJSYXDNHFIRGMM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC1)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


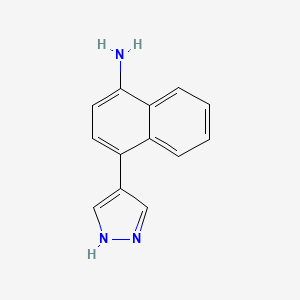
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)


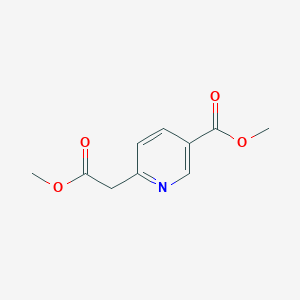
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)



![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11893955.png)
